molecular formula C40H42N4O2+2 B1248861 (4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium

(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium

Cat. No.: B1248861
M. Wt: 610.8 g/mol
InChI Key: AAJSOHFSWPEFNN-QFQUXZBZSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium is a natural product found in Strychnos guianensis with data available.

Scientific Research Applications

Anticancer Potential

The synthesis and anticancer evaluation of similar indolo[2,3-b]quinoline derivatives show potential for therapeutic applications in cancer treatment. Chen et al. (2004) reported that certain methylated derivatives of these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (Chen et al., 2004).

Antibacterial Properties

Ishikawa et al. (1990) explored the synthesis and antibacterial activities of pyrrolo[3,2,1-ij]quinoline derivatives, which demonstrate potent activity against both gram-positive and gram-negative bacteria. This research suggests the utility of these compounds in treating systemic infections (Ishikawa et al., 1990).

Synthesis and Chemical Properties

Kappe et al. (2003) investigated the synthesis and reactions of pyrrolo[3,2,1-ij]quinoline derivatives, providing insight into the chemical behavior and potential applications of these compounds in various fields, including pharmaceutical research (Kappe et al., 2003).

Potential in Anticonvulsant Therapy

Research by Stanton and Ackerman (1983) on the synthesis and anticonvulsant activity of tetracyclic indole derivatives, including pyrrolo[3,2,1-ij]quinolines, reveals the potential of these compounds in developing anticonvulsant drugs. Some compounds exhibited promising results in rat models, suggesting their therapeutic potential (Stanton & Ackerman, 1983).

Properties

Molecular Formula

C40H42N4O2+2

Molecular Weight

610.8 g/mol

IUPAC Name

(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium

InChI

InChI=1S/C40H41N4O2/c1-4-23-20-42-15-12-25-35-30(9-7-11-33(35)45-3)41-37(25)32(42)18-26(23)28-21-43-31-10-6-5-8-29(31)40-14-16-44(2)22-24-13-17-46-38(28)36(39(40)43)27(24)19-34(40)44/h5-11,13,18,20-21,27,34,36,38-39H,4,12,14-17,19,22H2,1-3H3/q+1/p+1/t27-,34-,36-,38-,39-,40+,44?/m0/s1

InChI Key

AAJSOHFSWPEFNN-QFQUXZBZSA-O

Isomeric SMILES

CCC1=C[N+]2=C(C=C1C3=CN4[C@H]5[C@@H]6[C@H]3OCC=C7[C@@H]6C[C@H]8[C@@]5(CC[N+]8(C7)C)C9=CC=CC=C94)C1=C(CC2)C2=C(N1)C=CC=C2OC

Canonical SMILES

CCC1=C[N+]2=C(C=C1C3=CN4C5C6C3OCC=C7C6CC8C5(CC[N+]8(C7)C)C9=CC=CC=C94)C1=C(CC2)C2=C(N1)C=CC=C2OC

Synonyms

guiaflavine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium
Reactant of Route 2
Reactant of Route 2
(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium
Reactant of Route 3
(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium
Reactant of Route 4
(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium
Reactant of Route 5
(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium
Reactant of Route 6
(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium

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